![molecular formula C26H23F10NO8 B604965 2-(t-Butoxycarbonylamido)-1,3-bis(PFP-oxycarbonylethoxy)propane CAS No. 1807521-01-2](/img/structure/B604965.png)
2-(t-Butoxycarbonylamido)-1,3-bis(PFP-oxycarbonylethoxy)propane
Overview
Description
2-(t-Butoxycarbonylamido)-1,3-bis(PFP-oxycarbonylethoxy)propane is a PEG Linker.
Scientific Research Applications
Targeted Protein Degradation
The primary application of “C-NH-Boc-C-Bis-(C1-PEG1-PFP)” is in the field of targeted protein degradation . It can be used to synthesize PROTACs that bind to specific proteins and mark them for degradation .
Drug Discovery
“C-NH-Boc-C-Bis-(C1-PEG1-PFP)” can be used in drug discovery . By designing PROTACs that target disease-related proteins, researchers can develop new therapeutic strategies .
Cancer Research
In cancer research, “C-NH-Boc-C-Bis-(C1-PEG1-PFP)” could be used to create PROTACs that target and degrade proteins involved in tumor growth and survival .
Neurodegenerative Diseases
“C-NH-Boc-C-Bis-(C1-PEG1-PFP)” might be used in the study of neurodegenerative diseases. PROTACs could potentially be designed to degrade proteins that contribute to diseases like Alzheimer’s or Parkinson’s .
Infectious Diseases
In the field of infectious diseases, “C-NH-Boc-C-Bis-(C1-PEG1-PFP)” could be used to synthesize PROTACs that target and degrade proteins essential for the survival of pathogens .
Genetic Disorders
“C-NH-Boc-C-Bis-(C1-PEG1-PFP)” might be used in the study of genetic disorders. By targeting and degrading proteins associated with specific genetic conditions, PROTACs could offer a new approach to treatment .
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]propoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F10NO8/c1-26(2,3)45-25(40)37-10(8-41-6-4-11(38)43-23-19(33)15(29)13(27)16(30)20(23)34)9-42-7-5-12(39)44-24-21(35)17(31)14(28)18(32)22(24)36/h10H,4-9H2,1-3H3,(H,37,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFNCENUPUCYOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)COCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F10NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.